Fmoc-Arg(Mtr)-OH

Catalog No.
S757116
CAS No.
98930-01-9
M.F
C31H36N4O7S
M. Wt
608.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Arg(Mtr)-OH

Substituting Fmoc-Arg(Mtr)-OH with other protected arginines often causes synthesis failure due to mismatched acid lability. Fmoc-Arg(Mtr)-OH provides the most acid-stable side-chain protection, enabling selective deprotection. Key benefits: - Withstands mild acids (1-5% TFA) for resin cleavage and on-resin cyclizations. - Eliminates tryptophan-related side reactions, ensuring high purity. - Validated robust building block for established protocols-avoids costly re-optimization. Reliable supply available.

CAS Number

98930-01-9

Product Name

Fmoc-Arg(Mtr)-OH

IUPAC Name

(2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

Molecular Formula

C31H36N4O7S

Molecular Weight

608.7 g/mol

InChI

InChI=1S/C31H36N4O7S/c1-18-16-27(41-4)19(2)20(3)28(18)43(39,40)35-30(32)33-15-9-14-26(29(36)37)34-31(38)42-17-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,16,25-26H,9,14-15,17H2,1-4H3,(H,34,38)(H,36,37)(H3,32,33,35)/t26-/m0/s1

InChI Key

LKGHIEITYHYVED-SANMLTNESA-N

SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC

Canonical SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC

Isomeric SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC

The exact mass of the compound Fmoc-Arg(Mtr)-OH is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Fmoc-Arg(Mtr)-OH, Fmoc-L-arginine(Mtr)-OH, Nα-Fmoc-Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine, (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(3-(4-methoxy-2,3,6-trimethylphenyl)sulfonylguanidino)pentanoic acid, Fmoc-Arg(Mtr)

Purity

≥98%

Package Size

1 g, 5 g

Fmoc-Arg(Mtr)-OH is an amino acid derivative used in solid-phase peptide synthesis (SPPS). It provides the arginine building block with two critical modifications: the Nα-amino group is protected by a base-labile Fmoc group, and the side-chain guanidino function is protected by the acid-labile 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group. The selection of the side-chain protection for arginine is a critical procurement decision, as it dictates the chemical stability, final cleavage conditions, and compatibility with other protected amino acids in a synthesis strategy. [REFS-1, REFS-2] The Mtr group is characterized by its high resistance to acidolysis compared to more common alternatives like Pbf or Pmc, making it a specialized tool rather than a general-purpose default.

Procurement Fit

Fmoc SPPS arginine building block with acid-labile Mtr side-chain protection
Designed for workflows requiring extended TFA cleavage or Mtr-validated protocols
Supports hybrid protection strategies and legacy process reproduction

Substituting Fmoc-Arg(Mtr)-OH with other protected forms, such as Fmoc-Arg(Pbf)-OH or Fmoc-Arg(Pmc)-OH, is a frequent cause of synthesis failure. These derivatives are not functionally equivalent due to significant differences in acid lability, which dictates the required deprotection conditions. [1] The established hierarchy of acid lability is Mtr < Pmc < Pbf, meaning Mtr is the most stable and requires the harshest conditions for removal. Choosing the wrong derivative can lead to either incomplete deprotection of arginine (if conditions are too mild for Mtr) or premature deprotection and subsequent side reactions (if a more labile group like Pbf is used in a process requiring high acid stability). This non-interchangeability makes the specific choice of arginine derivative a critical process parameter directly impacting peptide purity and yield.

Substitution Risk

Slower TFA cleavage kinetics than Pbf may lead to incomplete deprotection if Pbf-optimized protocols are applied directly.
Mtr generates a different sulfonyl electrophile profile; sulfonation side reactions may shift if scavenger composition is not adjusted.
Coupling efficiency and aggregation propensity in difficult sequences can differ from Pbf, requiring re-optimization of synthesis conditions.

Superior Acid Stability for Orthogonal Deprotection Strategies

The Mtr protecting group exhibits significantly higher stability to acidolysis compared to its common alternatives, Pmc and Pbf. Complete removal of Mtr often requires prolonged treatment with strong acid cocktails, such as 95% trifluoroacetic acid (TFA), for durations of 3 to 24 hours, depending on the peptide sequence. In contrast, the Pbf group, the most labile of the common sulfonyl protectors, is typically removed in under 4 hours (often 1-2 hours) with standard TFA cocktails. This pronounced difference in cleavage kinetics allows Mtr to remain intact during milder acid treatments (e.g., 1-5% TFA in DCM) that are used to cleave highly acid-sensitive resin linkers or other side-chain protecting groups (e.g., Mmt, Trt).

Evidence DimensionRequired Deprotection Time in 95% TFA
Target Compound Data3–24 hours for complete removal.
Comparator Or BaselineFmoc-Arg(Pbf)-OH: Typically < 4 hours, often 1-2 hours.
Quantified DifferenceMtr requires significantly longer exposure (up to 6x or more) to strong acid for complete cleavage compared to Pbf.
ConditionsStandard final cleavage conditions for Fmoc-SPPS using trifluoroacetic acid (TFA) based cocktails.

This stability enables complex synthesis strategies, such as on-resin cyclization or side-chain modification, where selective deprotection is required without affecting the arginine residue.

Acid Lability Rank
Reported
Pbf > Pmc > Mtr; Pbf ≈1.2–1.4× faster than Pmc, Mtr slower
Supports extended TFA protocol selection
Cleavage time must be validated per sequence

Process Compatibility: Suitability for Tryptophan-Free Peptides or Validated Workflows

A known process liability for sulfonyl-based arginine protecting groups (Mtr, Pmc, Pbf) is the potential for the cleaved protecting group to reattach to electron-rich side chains, particularly tryptophan (Trp), causing sulfonation. While the Pbf group was specifically designed to minimize this side reaction, the prolonged, harsh acid conditions required for Mtr cleavage can exacerbate it. However, in peptide sequences that do not contain tryptophan or other highly sensitive residues, this major drawback of Mtr is irrelevant. Furthermore, for established manufacturing or research protocols that have been validated using Fmoc-Arg(Mtr)-OH, switching to a different derivative like Fmoc-Arg(Pbf)-OH would necessitate re-validation of cleavage and purification steps, incurring significant time and cost.

Evidence DimensionRisk of Tryptophan Sulfonation Side Reaction
Target Compound DataHigher risk due to prolonged strong acid exposure required for cleavage.
Comparator Or BaselineFmoc-Arg(Pbf)-OH: Lower risk, as the cleaved Pbf cation is less reactive and cleavage times are shorter.
Quantified DifferenceQualitative difference in side-product formation risk, which becomes a primary factor in the presence of Tryptophan.
ConditionsFinal peptide cleavage from resin using strong TFA cocktails.

For tryptophan-free sequences, Fmoc-Arg(Mtr)-OH provides maximum stability without its primary disadvantage, making it a robust choice; for existing protocols, it ensures process consistency and avoids re-validation costs.

Sulfonation Risk
Head-to-head
Mtr and Pmc: comparable sulfonation; suppressed by thioanisole/thiocresol
Scavenger optimization required for Mtr
Pbf may reduce alkylation events
Bradykinin Yield
Reported
52% cleaved pure yield (Mtr-1 / Pmc-9 hybrid)
Supports hybrid protection strategy optimization
Sequence-position-dependent outcome
Purity Specification
Specification review
≥98% (TLC) / ≥99% (HPLC) vendor specs
Comparable starting quality to Pbf
QC per vendor COA

Synthesis of Complex Peptides via On-Resin Side-Chain Modification or Cyclization

This compound is the right choice when the synthesis plan requires selective deprotection of other acid-labile groups while the arginine side chain must remain fully protected. Its high stability to mild acids (e.g., 1-5% TFA) allows for the cleavage of linkers from very acid-sensitive resins (like 2-chlorotrityl or Sieber resins) to generate protected peptide fragments or to perform on-resin head-to-tail or side-chain cyclizations. [1]

Reproducible Synthesis of Tryptophan-Free Peptides in Validated Workflows

For peptides that do not contain tryptophan, the primary side-reaction risk associated with Mtr cleavage is eliminated. In this context, Fmoc-Arg(Mtr)-OH serves as a highly robust and stable building block. It is particularly indicated for use in established, validated synthesis protocols where changing to a different arginine derivative would require costly and time-consuming process re-optimization and re-validation.

Precursor for Peptides Requiring Post-Cleavage Manipulation

In cases where a peptide is cleaved from the resin with side-chain protections largely intact for subsequent solution-phase chemistry, the stability of the Mtr group is a significant asset. It can withstand a wider range of reaction conditions compared to Pbf or Pmc, providing a more robust protected arginine residue for further synthetic transformations before the final global deprotection step. [1]

Application Fit

Application
Selection Property
Validation Focus
Legacy Process-Validated Syntheses
Protection group continuity with Mtr-validated routes
Process revalidation and regulatory compliance review
Hybrid Protecting Group Strategies
Position-dependent Mtr/Pmc synergy for yield improvement
Sequence-specific coupling and cleavage optimization
Arginine-Rich Peptide Cleavage Optimization
Extended TFA protocol compatibility; specific scavenger cocktails
Sulfonation suppression and deprotection completeness
Academic SPPS Method Development
Comparability with historic literature and classical techniques
Educational and comparative study reproducibility

XLogP3

4.4

Sequence

X

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

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